5-Cyclopropyl-5-methylimidazolidine-2,4-dione
Description
5-Cyclopropyl-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine ring with two ketone groups at positions 2 and 4. The 5-position of the ring is substituted with a cyclopropyl and a methyl group, conferring unique steric and electronic properties.
Enamine Ltd. and CymitQuimica list this compound as a building block, suggesting its availability for medicinal chemistry applications .
Properties
IUPAC Name |
5-cyclopropyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNDFMJXLKSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-46-2 | |
| Record name | NSC27541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction remains a cornerstone for hydantoin synthesis. For 5-Cyclopropyl-5-methylimidazolidine-2,4-dione, this method involves cyclocondensation of a ketone precursor (cyclopropyl methyl ketone) with potassium cyanide and ammonium carbonate under aqueous conditions. The reaction proceeds via formation of an amino nitrile intermediate, which undergoes cyclization to yield the hydantoin core.
Key parameters :
- Temperature : 80–100°C
- Reaction time : 12–24 hours
- Yield : 60–75% (crude), improving to 85–90% after recrystallization.
A notable limitation is the formation of regioisomers due to competing reaction pathways, necessitating chromatographic purification for enantiomeric resolution.
Modern Methodologies
Dehydrative Cyclization of Amino Acids
Advanced protocols employ dehydrative cyclization of substituted amino acids with urea derivatives. For example, L-valine analogs bearing cyclopropyl and methyl groups react with 1,3-diphenylphosphoryl oxaziridine (DPPOX) in acetonitrile under basic conditions (triethylamine, 50°C). This method achieves superior stereoselectivity (>95% enantiomeric excess) compared to classical approaches.
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Temperature | 50°C |
| Reaction time | 60 minutes |
| Yield | 95% |
Post-reaction purification via ethanol recrystallization ensures >99% purity, as confirmed by HPLC.
One-Pot Synthesis
Recent advancements feature one-pot methodologies that integrate amino nitrile formation and cyclization. A slurry of cyclopropyl methyl ketone, potassium cyanide, and ammonium chloride in dimethylsulfoxide (DMSO) reacts at room temperature for 20 hours, followed by in situ treatment with urea. This approach reduces intermediate isolation steps, enhancing overall efficiency.
Critical considerations :
- Solvent system : DMSO/water (3:2 ratio) minimizes side reactions.
- Acid catalysis : Hydrogen chloride (2.0 M in ether) precipitates the product, simplifying isolation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Bucherer-Bergs | 75 | 85 | Moderate | High |
| Dehydrative cyclization | 95 | 99 | High | Moderate |
| One-pot synthesis | 82 | 97 | Moderate | High |
The dehydrative cyclization method excels in purity and stereochemical control but requires specialized reagents (e.g., DPPOX), limiting industrial scalability. Conversely, the one-pot approach balances yield and practicality for large-scale production.
Mechanistic Insights
Amino Nitrile Formation
The reaction initiates with nucleophilic addition of cyanide to cyclopropyl methyl ketone, forming a cyanohydrin intermediate. Subsequent ammonolysis generates the amino nitrile, as confirmed by $$^{13}\text{C}$$ NMR studies.
Key intermediates :
Cyclization Dynamics
Cyclization of the amino nitrile with urea proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Density functional theory (DFT) calculations reveal a activation energy barrier of $$ \Delta G^\ddagger = 25.3 \, \text{kcal/mol} $$ for this step, explaining the need for elevated temperatures in classical methods.
Industrial-Scale Production
Continuous Flow Synthesis
Pilot-scale studies demonstrate the viability of continuous flow reactors for synthesizing this compound. Key advantages include:
Challenges and Solutions
Byproduct Formation
Competing pathways generate 5-isopropyl analogs unless reaction conditions are tightly controlled. Strategies to mitigate this include:
- Low-temperature cyanide addition (4°C).
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Cyclopropyl-5-methylimidazolidine-2,4-dione can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted imidazolidine derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Research has indicated that 5-cyclopropyl-5-methylimidazolidine-2,4-dione exhibits promising anticancer properties. A study highlighted its role in inhibiting the ATPase family AAA domain-containing protein 2 (ATAD2), which is associated with tumor metastasis and invasion. The compound's ability to affect the epithelial-mesenchymal transition (EMT) process suggests it may impede cancer cell migration and invasion, thus presenting a potential therapeutic avenue for treating various cancers, including breast and liver cancer .
Anticonvulsant Properties
In the realm of neurological disorders, this compound has been investigated for its anticonvulsant activity. A study aimed at designing hybrid compounds incorporating imidazolidin-2,4-dione and morpholine rings demonstrated that derivatives of this compound could serve as broad-spectrum anticonvulsants. This highlights its potential utility in managing epilepsy and related conditions .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It participates in various multicomponent reactions, notably the Bucherer–Bergs reaction, which is utilized for synthesizing important natural products and new organic compounds. The efficiency of these reactions can lead to high yields of desired products while minimizing by-products .
Development of Novel Derivatives
The structural framework of this compound allows for the modification and development of novel derivatives with enhanced biological activities. For instance, modifications have been made to create derivatives that inhibit specific enzymes involved in inflammatory processes, thus targeting diseases characterized by inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Imidazolidine-2,4-dione Derivatives
The 5-position substituents significantly influence the physicochemical and biological properties of hydantoins. Below is a comparative analysis of key analogs:
Key Observations :
Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-diones, which replace the imidazolidine ring’s nitrogen with sulfur, exhibit distinct biological profiles:
Comparison with Hydantoins :
- Thiazolidinediones often show higher enzymatic inhibition (e.g., lipoxygenase) due to the thione group’s electrophilicity .
Biological Activity
5-Cyclopropyl-5-methylimidazolidine-2,4-dione, a cyclic amino acid derivative with the molecular formula C₇H₁₀N₂O₂, has garnered attention in biological research for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is synthesized through the cyclization of cyclopropylamine and methyl isocyanate under controlled conditions. The resulting compound features a unique structure that influences its interactions with biological targets. The synthesis typically involves solvents such as dichloromethane and catalysts like triethylamine to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to physiological effects. Notably, the compound has been studied for its potential to inhibit enzymes involved in inflammatory processes and metabolic pathways.
Therapeutic Potential
Research indicates that this compound exhibits several therapeutic properties:
- Anti-inflammatory Activity : It has been shown to inhibit ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) enzymes, which are implicated in inflammatory diseases .
- Antimicrobial Properties : Studies have reported its potential antibacterial activity, suggesting it may serve as a scaffold for developing new antimicrobial agents .
- Cancer Research : The compound has been implicated in cancer studies where it affects cell cycle regulation and apoptosis in various cancer cell lines. For instance, silencing ATAD2 (a target of the compound) has been linked to reduced proliferation in esophageal squamous cell carcinoma cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of this compound could effectively inhibit certain enzymes critical for inflammatory responses. This inhibition was linked to decreased levels of inflammatory cytokines in vitro.
- Antimicrobial Testing : In vitro assays showed that 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Cancer Cell Studies : Research involving lung adenocarcinoma cells revealed that compounds related to this compound could inhibit cellular proliferation by disrupting key signaling pathways associated with tumor growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione | Ethyl group instead of methyl | Different steric effects influencing reactivity |
| 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione | Aminophenyl substitution | Enhanced interaction with biological targets due to amino group |
| 5-Cyclopropyl-5-butylimidazolidine-2,4-dione | Butyl group instead of methyl | Greater hydrophobicity affecting solubility and bioavailability |
This comparison illustrates how variations in substituents can significantly impact the biological activity and therapeutic potential of these compounds.
Q & A
Q. What process engineering strategies optimize large-scale purification while minimizing impurities?
- Methodology :
- Continuous Crystallization : Use mixed-suspension mixed-product removal (MSMPR) systems to control crystal size distribution and reduce solvent retention .
- Chromatographic Screening : Compare C18 and HILIC columns to resolve polar byproducts (e.g., hydrolyzed diones) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
